

A Comparative Spectroscopic Analysis of Bromo-substituted Acetophenones

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Compound of Interest

Compound Name: 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

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This guide provides a detailed spectroscopic comparison of ortho-, meta-, and para-bromo-substituted acetophenones (2-bromoacetophenone, 3-bromoacetophenone, and 4-bromoacetophenone). It is intended for researchers, scientists, and professionals in drug development who utilize these compounds as intermediates and require a comprehensive understanding of their structural characterization through spectroscopic techniques. The guide summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for 2-bromo-, 3-bromo-, and 4-bromoacetophenone, facilitating a clear comparison of their characteristic signals.

Table 1: Infrared (IR) Spectroscopy Data

| Compound | C=O Stretch (cm ⁻¹) | Aromatic C-H Stretch (cm ⁻¹) | C-Br Stretch (cm ⁻¹) |
|---------------------|---------------------------------|--|----------------------------------|
| 2-Bromoacetophenone | ~1690 | ~3060 | Not specified |
| 3-Bromoacetophenone | ~1688 | ~3065 | Not specified |
| 4-Bromoacetophenone | 1670 - 1685[1][2] | ~3010[2] | Not specified |

Note: The C=O stretching frequency in aromatic ketones is influenced by conjugation with the aromatic ring.[3][4] The position of the bromine substituent has a subtle effect on this frequency.

Table 2: ¹H NMR Spectroscopy Data (CDCl₃, ppm)

| Compound | -CH ₃ Signal (s) | Aromatic Protons (m) | -CH ₂ Br Signal (s) |
|---------------------|-----------------------------|----------------------|--------------------------------|
| 2-Bromoacetophenone | 2.64 | 7.28-7.55 | 4.43 |
| 3-Bromoacetophenone | 2.60 | 7.45-7.90 | N/A |
| 4-Bromoacetophenone | 2.60[5] | 7.61-7.84[5] | N/A |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. The multiplicity of signals is indicated as (s) for singlet and (m) for multiplet.

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃, ppm)

| Compound | C=O | -CH ₃ | Aromatic Carbons |
|---------------------|----------|------------------|---|
| 2-Bromoacetophenone | 200.4 | 30.7 | 126.9, 129.4, 130.6, 131.3, 132.0, 139.1 |
| 3-Bromoacetophenone | 197.5 | 26.5 | 128.0, 129.0, 129.5, 133.0, 137.5, 138.0[6] |
| 4-Bromoacetophenone | 197.1[5] | 26.5[5] | 128.4, 129.8, 131.9, 135.8[5] |

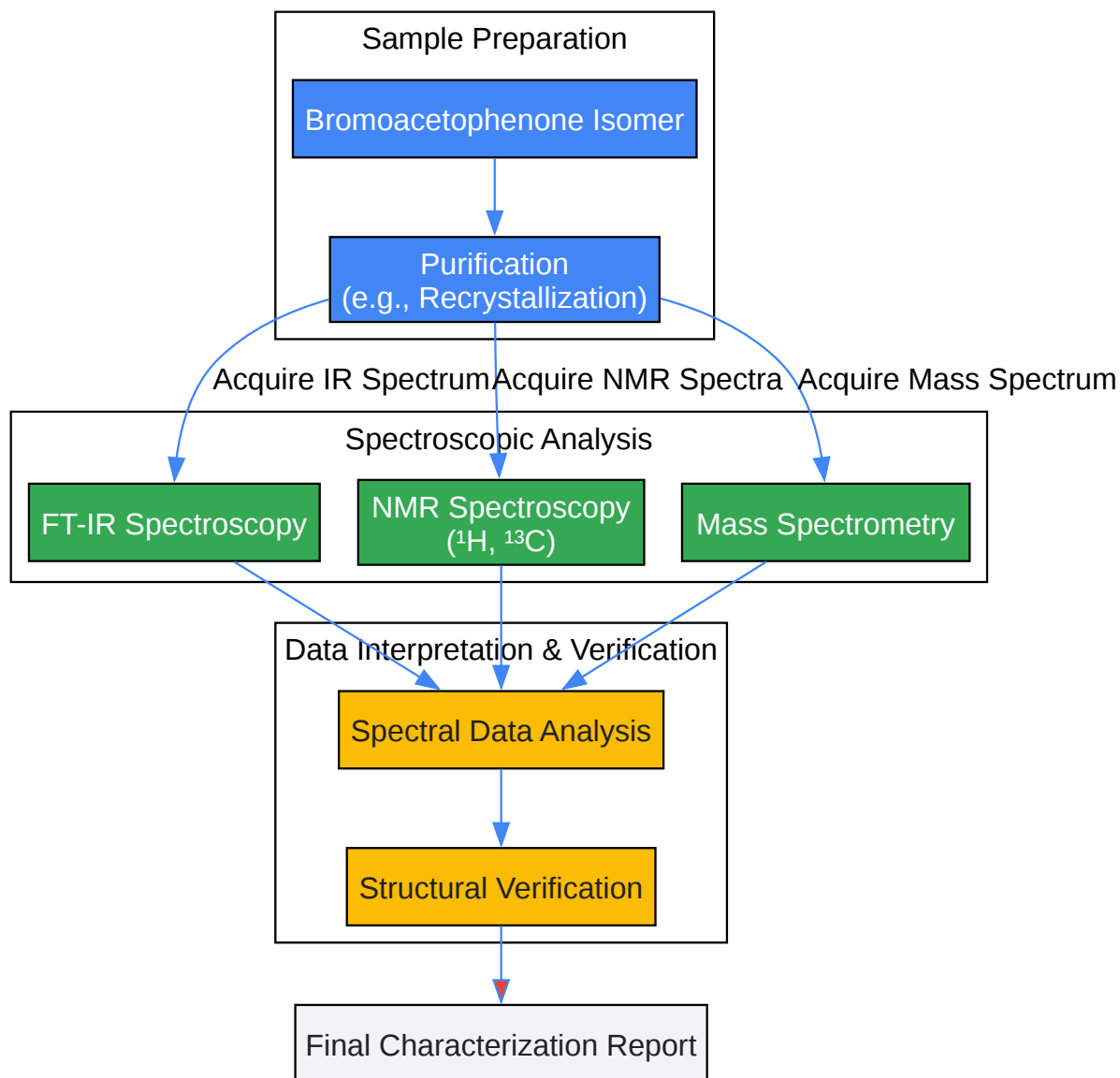
Table 4: Mass Spectrometry (MS) Data

| Compound | Molecular Ion (M ⁺) m/z | Key Fragment Ions m/z |
|---------------------|-------------------------------------|-------------------------|
| 2-Bromoacetophenone | 198/200 | 183/185, 120, 105, 77 |
| 3-Bromoacetophenone | 198/200[7] | 183/185, 155/157, 76[7] |
| 4-Bromoacetophenone | 198/200[8] | 183/185[9], 155/157, 76 |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Mandatory Visualization

The general workflow for the spectroscopic analysis of bromo-substituted acetophenones is outlined in the diagram below. This process ensures the compound's identity and purity are rigorously confirmed through multiple analytical techniques.



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Caption: General workflow for spectroscopic analysis of bromo-substituted acetophenones.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Fourier Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small amount of the bromoacetophenone sample (1-2 mg) is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic press.[\[10\]](#)
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[\[10\]](#)
- **Data Acquisition:** A background spectrum of the empty sample chamber is recorded first. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. Data is typically collected over a range of 4000-400 cm^{-1} .[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the bromoacetophenone isomer is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz) is used to acquire both ^1H and ^{13}C NMR spectra.[\[5\]](#)
- **Data Acquisition:** For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum, and a larger number of scans is required due to the lower natural abundance of the ^{13}C isotope.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared by dissolving a small quantity in a volatile organic solvent like methanol or acetonitrile.[\[10\]](#) The concentration is typically in the range of $\mu\text{g/mL}$ to ng/mL .[\[10\]](#)
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI), is employed.[\[10\]](#)
- **Data Acquisition:** The sample is introduced into the ion source. The mass spectrum is then recorded over a suitable mass-to-charge (m/z) range, for instance, 50-500 amu.[\[10\]](#) For

fragmentation analysis (MS/MS), the molecular ion peak is selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.[10]

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